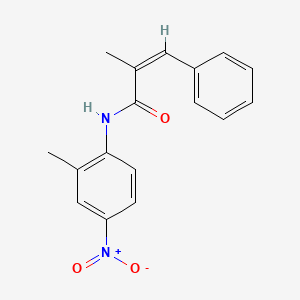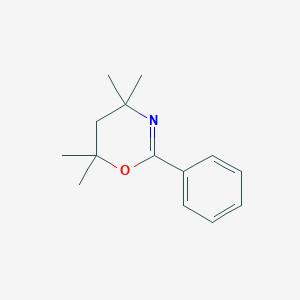
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is an organic compound that belongs to the class of acrylamides. MMNPA has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This binding leads to a cascade of biochemical and physiological events that result in the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce fever. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide for lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple chemical reactions, making it readily available for scientific research. Additionally, this compound has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, the effects of this compound can vary depending on the species and strain of animal used in experiments, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide. One direction is to further explore the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Another direction is to investigate the potential applications of this compound in materials science, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to determine the safety and toxicity of this compound, which could have implications for its potential use in medicine.
Méthodes De Synthèse
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide can be synthesized by the reaction of 2-methyl-4-nitroaniline with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain this compound. This method of synthesis has been widely used in the preparation of this compound for scientific research purposes.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In biochemistry, this compound has been used as a probe to study the binding properties of proteins and enzymes. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
(Z)-2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-11-15(19(21)22)8-9-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOLEVDGASJMO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-iodo-3-(4-methyl-2-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5416556.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4-diazepan-5-one](/img/structure/B5416568.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5416575.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5416578.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B5416586.png)
![3-(1-naphthyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5416592.png)
![4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5416594.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5416613.png)
![6-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5416619.png)
![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)
![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)
![6'-methoxy-5-[(4-phenylazepan-1-yl)carbonyl]-2,3'-bipyridine](/img/structure/B5416644.png)